
10-Cl-BBQ
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de la 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one implique plusieurs étapes. Une voie de synthèse courante comprend la cyclisation de précurseurs appropriés dans des conditions de réaction spécifiques. Les détails exacts de la voie de synthèse et des conditions de réaction sont souvent propriétaires et peuvent varier en fonction de la pureté et du rendement souhaités .
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle. Le composé est généralement disponible à haute pureté (≥ 98%) et est stocké à température ambiante .
Analyse Des Réactions Chimiques
La 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut être facilitée par des agents oxydants courants dans des conditions contrôlées.
Réduction: Les réactions de réduction peuvent impliquer l'utilisation d'agents réducteurs pour modifier la structure du composé.
Substitution: L'atome de chlore dans le composé peut être remplacé par d'autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels, ce qui peut modifier l'activité biologique du composé .
Applications de recherche scientifique
La 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one a plusieurs applications de recherche scientifique:
Mécanisme d'action
Le principal mécanisme d'action de la 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one implique sa liaison au récepteur des hydrocarbures aromatiques (AhR). Cette liaison induit la translocation nucléaire de l'AhR, conduisant à l'activation des gènes régulés par l'AhR . Le composé augmente la fréquence des cellules T régulatrices (Tregs) et supprime le développement des cellules T effectrices, contribuant à ses effets immunosuppresseurs .
Applications De Recherche Scientifique
Scientific Applications of 10-Cl-BBQ
This compound (10-Chloro-7 H-benzimidazo[2,1-a]benz[d e]isoquinolin-7-one) is a potent and orally bioavailable aryl hydrocarbon receptor (AhR) agonist . This compound has demonstrated significant potential in various scientific research applications, particularly in the context of autoimmune and allergic diseases .
Immunosuppressive Activity
This compound exhibits immunosuppressive activity by activating the AhR, a transcription factor known to mediate immunosuppression in association with increased regulatory T cells (Tregs) .
- Mechanism of Action this compound directly binds to CD4+ T cells, inducing AhR-dependent Tregs . This activation suppresses IL-17 production and has shown promise in preventing insulitis in non-obese diabetic (NOD) mice .
Treatment of Autoimmune Diseases
- Type 1 Diabetes (T1D) Studies have demonstrated the efficacy of this compound in preventing the development of type 1 diabetes (T1D), a T cell-mediated autoimmune disease . Chronic treatment of NOD mice with this compound prevented insulitis and resulting hyperglycemia, similar to the effects observed with the prototypic AhR ligand, TCDD .
- Insulitis Prevention Oral administration of this compound significantly suppressed islet infiltration in NOD mice. For example, at 12 weeks of age, 92% of islets in this compound-treated mice were free from infiltration, compared to only 65% in vehicle-treated mice .
- Dosing Strategy An optimal dosing schedule of 60mg/kg of this compound, administered by oral gavage three times a week (Monday, Wednesday, and Friday), effectively maintained AhR activation while minimizing complications from frequent oral administration. This regimen significantly suppressed diabetes incidence through 20 weeks of age .
- Role of AhR The therapeutic effects of this compound are dependent on AhR expression. Studies using AhR-deficient NOD mice showed that this compound treatment had no effect on insulitis in the absence of AhR .
- Treg Cell Modulation this compound treatment increases the percentage of pancreatic CD4+ T cells that express Foxp3, a marker for Tregs. This increase in Tregs contributes to the suppression of islet infiltration .
- Th17 Suppression this compound reduces the number of CD4+ T cells in the pancreas, lymph nodes, and spleen, suggesting a reduction in Th1 and/or Th17 effector cells. AhR activation by this compound suppresses IL-17 production by splenic CD4+ cells, indicating that AhR activation preferentially inhibits the development of Th17 cells in T1D .
- Graft-versus-Host Disease (GVHD) this compound has shown potential in suppressing GVHD, an immune-mediated complication following hematopoietic stem cell transplantation . GVHD was suppressed by this compound only if the donor cells expressed AhR .
Treatment of Allergic Diseases
- Allergic Airway Inflammation Activation of the AhR with this compound improves allergen immunotherapy . this compound treatment led to a significant reduction of Th17 cells to a level observed in the non-allergic control mice .
Cancer Research
- Breast Cancer Cell Lines BBQ analogues, modified from this compound, exhibit selective growth inhibition in breast cancer cell lines. The absence of the phenyl Cl in this compound to produce the simple BBQ molecule substantially enhanced the growth inhibitory effect in select breast cancer cell lines .
Data Table: Effects of this compound on Islet Infiltration in NOD Mice
Parameter | Vehicle-Treated Mice (12 Weeks) | This compound-Treated Mice (12 Weeks) | Vehicle-Treated Mice (20 Weeks) | This compound-Treated Mice (20 Weeks) |
---|---|---|---|---|
Islets Free from Infiltration (%) | 65 ± 3.4 | 92 ± 2.0 | N/A | N/A |
Islets with < 50% Infiltration (%) | 27.9 ± 1.2 | 8 | 28.8 ± 4.5 | N/A |
Islets with > 50% Infiltration (%) | 37.5 ± 3.1 | N/A | 56.8 ± 7.8 | N/A |
Islets with Suppressed Infiltration (%) | N/A | N/A | N/A | 73.1 ± 6.2 |
Case Study: Prevention of Insulitis in NOD Mice with this compound
- Objective: To evaluate the capacity of this compound to prevent islet infiltration in NOD mice at both early and later stages of disease progression.
- Methods: NOD mice were treated with 60mg/kg this compound by oral gavage three times a week, starting at 7 weeks of age. Islet infiltration was assessed at 12, 15, and 20 weeks of age.
- Results:
- At 12 weeks, this compound treatment significantly prevented islet infiltration, with 92% of islets free from infiltration, compared to 65% in vehicle-treated mice.
- At 20 weeks, this compound significantly suppressed infiltration in 73.1% of islets, while control mice had more severe infiltration.
- Conclusion: this compound effectively prevents islet infiltration in NOD mice, demonstrating its therapeutic potential for T1D.
Potential Toxicities
Mécanisme D'action
The primary mechanism of action for 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one involves its binding to the aryl hydrocarbon receptor (AhR). This binding induces the nuclear translocation of AhR, leading to the activation of AhR-regulated genes . The compound increases the frequency of regulatory T cells (Tregs) and suppresses the development of effector T cells, contributing to its immunosuppressive effects .
Comparaison Avec Des Composés Similaires
La 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one est unique en raison de sa forte affinité pour le récepteur des hydrocarbures aromatiques et de ses propriétés immunosuppressives. Des composés similaires comprennent:
2,3,7,8-Tétrachlorodibenzo-p-dioxine (TCDD): Un autre ligand AhR à forte affinité avec une activité immunosuppressive.
Dérivés de la benzimidazoisoquinoléine: D'autres dérivés de cette classe peuvent avoir des degrés d'affinité variables pour l'AhR et différentes activités biologiques.
L'unicité de la 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one réside dans son profil pharmacocinétique favorable et sa capacité à induire des cellules T régulatrices sans toxicité significative .
Activité Biologique
10-Cl-BBQ (10-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one) is a synthetic compound recognized for its potent biological activity, particularly as an agonist of the aryl hydrocarbon receptor (AhR). Its significance lies in its immunosuppressive properties, making it a candidate for therapeutic applications in autoimmune diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Target Receptor: AhR
The primary mechanism through which this compound exerts its effects is by activating the AhR. This receptor is involved in various physiological processes, including immune response modulation and xenobiotic metabolism. Upon binding to AhR, this compound induces a series of cellular responses that lead to immunosuppression and modulation of T cell activity.
Biochemical Pathways
- Binding Affinity : this compound has an IC50 value of approximately 2.6 nM, indicating a strong affinity for AhR .
- Cellular Effects : The activation of AhR by this compound increases the frequency of CD4+ T-cells expressing regulatory markers such as CD25, CTLA-4, and ICOS .
- Immunosuppressive Activity : The compound has been shown to prevent islet infiltration in NOD mice, a model for type 1 diabetes, indicating its potential in managing autoimmune conditions .
Pharmacokinetics
Research indicates that this compound displays favorable pharmacokinetic properties in animal models. It can be administered orally and maintains effective plasma levels over time when dosed appropriately .
Study on Autoimmune Disease (NOD Mice)
A significant study evaluated the effects of this compound on NOD mice, which are genetically predisposed to develop type 1 diabetes. The treatment regimen involved administering 60 mg/kg of the compound via oral gavage three times a week. Results demonstrated:
- Islet Infiltration Prevention : At 12 weeks, only 8% of islets showed minimal infiltration compared to over 65% in vehicle-treated controls .
- Regulatory T Cell Increase : The treatment led to an increase in Foxp3+ Tregs within the pancreas and lymph nodes, suggesting enhanced immunoregulation .
Graft-versus-Host Disease (GVHD) Suppression
In another study focused on GVHD, this compound was administered to host mice receiving splenocytes from AhR-expressing donors. The findings included:
- GVHD Suppression : The compound significantly reduced clinical scores of GVHD when donor cells expressed AhR .
- T Cell Dynamics : Treatment resulted in altered T cell populations, increasing regulatory T cells while decreasing pathogenic effector T cells .
Comparative Efficacy with Other Compounds
To understand the potency of this compound relative to other AhR ligands, studies have compared its effects with those of TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin). While both compounds activate AhR and exhibit immunosuppressive effects, this compound has been noted for its non-cytotoxic profile and better therapeutic index in certain models .
Compound | IC50 (nM) | Effect on Islet Infiltration | Effect on Tregs | Toxicity Profile |
---|---|---|---|---|
This compound | 2.6 | Significant prevention | Increased | Non-cytotoxic |
TCDD | Variable | Moderate prevention | Increased | Cytotoxic |
Propriétés
IUPAC Name |
7-chloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN2O/c19-11-7-8-14-15(9-11)21-17(20-14)12-5-1-3-10-4-2-6-13(16(10)12)18(21)22/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJESJVGSDQOZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.